Patent‑Designated Preferred Substituent in Tyrosine Kinase Inhibitor Scaffolds
In the granted US patent 9,567,324 covering substituted nicotinamide derivatives as kinase inhibitors, the 2‑fluoro‑5‑methylphenyl group is elevated as the most‑preferred Ar¹ substituent (alongside 3‑methyl‑2‑furanyl) [1]. This designation is based on structure–activity relationship (SAR) optimisation across a compound series and represents a deliberate selection over numerous alternative aryl groups. The explicit preference in an issued patent constitutes a strong, citable differentiation signal for procurement decisions targeting kinase‑focused discovery programs.
| Evidence Dimension | Patent‑declared substituent preference rank in kinase inhibitor SAR |
|---|---|
| Target Compound Data | Designated as most‑preferred Ar¹ group |
| Comparator Or Baseline | Other aryl substituents evaluated in the same patent series (exact structures and data undisclosed) |
| Quantified Difference | Not quantifiable from patent claims; preference rank is qualitative |
| Conditions | Tyrosine kinase inhibition assay panel (proprietary) |
Why This Matters
Procurement of a patent‑validated preferred substituent reduces SAR exploration time and increases the probability of identifying a development candidate in kinase‑targeted programs.
- [1] US Patent 9,567,324 B2. Substituted nicotinamide derivatives as kinase inhibitors. Filed Dec. 10, 2014, issued Feb. 14, 2017. View Source
